Bitopertin - 845614-11-1

Bitopertin

Catalog Number: EVT-262754
CAS Number: 845614-11-1
Molecular Formula: C21H20F7N3O4S
Molecular Weight: 543.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bitopertin, also known as RG1678 or RO-4917838, is a small molecule initially investigated for its potential in treating schizophrenia. It functions as a potent and selective inhibitor of Glycine Transporter 1 (GlyT1) [, , ].

Glycine

  • Compound Description: Glycine is the simplest amino acid and acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. It plays a critical role in both inhibitory and excitatory neurotransmission. []
  • Relevance: Bitopertin, a glycine transporter 1 (GlyT1) inhibitor, increases the concentration of glycine in the synaptic cleft, thereby enhancing NMDA receptor function. [, , , , ] This mechanism is thought to underlie the potential therapeutic effects of bitopertin in schizophrenia. [, , , , ]

D-Serine

  • Compound Description: D-Serine is an endogenous co-agonist at the NMDA receptor. It plays a crucial role in NMDA receptor-mediated neurotransmission and synaptic plasticity. [, , ]
  • Relevance: Like bitopertin, D-serine enhances NMDA receptor function, albeit through a different mechanism (direct binding as a co-agonist). [, , ] Both compounds have been investigated as potential therapeutic agents for schizophrenia. [, ]

Sarcosine (N-methylglycine)

  • Compound Description: Sarcosine is a glycine transporter 1 (GlyT1) inhibitor, similar to bitopertin. It increases synaptic glycine levels, enhancing NMDA receptor function. [, , ]
  • Relevance: Sarcosine and bitopertin share a similar mechanism of action (GlyT1 inhibition) and have both been studied for their potential in treating schizophrenia, particularly negative symptoms. [, , ]
  • Compound Description: Org 25935 is a glycine transporter 1 (GlyT1) inhibitor, similar in action to bitopertin. []
  • Relevance: Both Org 25935 and bitopertin target GlyT1 to enhance NMDA receptor function, representing a potential therapeutic approach for schizophrenia. []

RG7118

  • Compound Description: RG7118 is another glycine transporter 1 (GlyT1) inhibitor, functionally similar to bitopertin. []
  • Relevance: Both RG7118 and bitopertin are GlyT1 inhibitors and have been studied for their effects on glycine levels in cerebrospinal fluid, serving as potential biomarkers for target engagement. []

Protoporphyrin IX (PPIX)

  • Compound Description: Protoporphyrin IX is a heme precursor that accumulates in erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP). Elevated PPIX levels cause photosensitivity and can lead to liver damage. [, ]
  • Relevance: Bitopertin's inhibition of glycine transporter 1 (GlyT1) in erythroid cells reduces heme synthesis, leading to a decrease in PPIX levels. [, , , ] This effect forms the basis for bitopertin's therapeutic potential in treating EPP. [, , , ]

5-Aminolevulinic acid

  • Compound Description: 5-Aminolevulinic acid is a precursor in the heme biosynthesis pathway. Glycine is a substrate for the enzyme 5-aminolevulinate synthase, which catalyzes the first step in heme synthesis. [, ]
  • Relevance: Bitopertin, by inhibiting GlyT1, reduces intracellular glycine levels, indirectly affecting the production of 5-aminolevulinic acid and downstream heme synthesis. [, ] This mechanism is relevant to bitopertin's effects in both EPP and beta-thalassemia. [, , ]

Hemoglobin

  • Compound Description: Hemoglobin is the iron-containing protein in red blood cells that carries oxygen throughout the body. Heme is a crucial component of hemoglobin. [, , ]
  • Relevance: Bitopertin's impact on heme synthesis, through its inhibition of GlyT1 and subsequent reduction in glycine availability, influences hemoglobin production. [, , ] This effect is central to bitopertin's therapeutic potential in blood disorders like beta-thalassemia. [, , ]
Source and Classification

Bitopertin was developed by the pharmaceutical company Roche and is known for its role as a glycine transporter inhibitor. Its classification falls under the category of central nervous system agents due to its primary action on the brain's neurotransmitter systems. The compound has been studied for its effects on cognitive functions and mood regulation, making it a candidate for treating psychiatric disorders.

Synthesis Analysis

Methods

The synthesis of Bitopertin involves several chemical reactions that create the final product from simpler organic compounds. A notable method includes the use of various alkoxycarbonyl groups, which are essential intermediates in the synthesis process. The synthesis can be summarized as follows:

  1. Starting Materials: The synthesis begins with the selection of appropriate starting materials, including substituted benzyl and piperazine derivatives.
  2. Reactions: Key reactions involve nucleophilic substitutions and coupling reactions that link different molecular fragments together.
  3. Purification: After synthesis, purification techniques such as chromatography are employed to isolate Bitopertin from by-products.

Technical Details

The patent literature describes specific conditions under which these reactions occur, including temperature control, solvent choice (such as dimethyl sulfoxide), and reaction times to optimize yield and purity of Bitopertin .

Molecular Structure Analysis

Structure

Bitopertin's molecular structure can be described as follows:

  • Molecular Formula: C19H23F3N2O4S
  • Structure Features: It contains a piperazine ring, a sulfonyl group, and multiple aromatic rings that contribute to its pharmacological properties.

Data

The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy, which provides information about the hydrogen atoms' environment within the molecule. For instance, signals corresponding to various protons in the piperazine ring and aromatic systems can be observed at specific chemical shifts .

Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing Bitopertin include:

  1. Nucleophilic Substitution: This reaction type is crucial for forming carbon-nitrogen bonds within the piperazine structure.
  2. Coupling Reactions: These reactions connect different molecular fragments to form the complete structure of Bitopertin.

Technical Details

Specific reaction conditions such as reagent concentrations, reaction times, and temperatures are critical for achieving high yields. For example, using tert-butoxycarbonyl groups in certain steps has been shown to enhance reaction efficiency .

Mechanism of Action

Bitopertin functions by selectively inhibiting glycine transporter type 1. This inhibition leads to increased extracellular levels of glycine, which enhances N-methyl-D-aspartate receptor activity in the brain. The mechanism can be summarized as follows:

  1. Glycine Transport Inhibition: By blocking glycine transporters, Bitopertin prevents the reuptake of glycine from synaptic clefts.
  2. Increased Glycine Availability: Elevated glycine levels enhance neurotransmission through N-methyl-D-aspartate receptors.
  3. Therapeutic Effects: This mechanism is believed to improve cognitive function and alleviate symptoms in conditions like schizophrenia .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Bitopertin is typically presented as a white to off-white crystalline solid.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: Bitopertin is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data can vary based on purity but is generally reported within a defined range.

Relevant analytical techniques such as high-performance liquid chromatography are used to assess purity and stability over time .

Applications

Bitopertin has been explored for several scientific uses:

  1. Psychiatric Disorders: Its primary application is in treating schizophrenia due to its ability to modulate glutamatergic transmission.
  2. Hematological Conditions: Research indicates that Bitopertin may improve anemia in beta-thalassemia by inducing heme restriction, thereby enhancing erythropoiesis without excessive iron accumulation .
  3. Neuropharmacology Studies: It serves as a valuable tool in research aimed at understanding glycine's role in neurotransmission and its implications for various neurological disorders.
Molecular Mechanisms of Action

Glycine Transporter 1 (GlyT1) Inhibition Dynamics

Structural Interaction Between Bitopertin and GlyT1 Binding Sites

Bitopertin (RO-4917838/RG1678) is a high-affinity competitive inhibitor of the glycine transporter type 1 (GlyT1/SLC6A9), a sodium- and chloride-dependent transmembrane protein responsible for synaptic glycine reuptake. Computational modeling and in silico docking studies reveal that bitopertin binds to the central substrate-binding pocket of GlyT1 through a complex network of interactions involving its trifluoropropoxy-benzoyl and pyridinylpiperazine moieties. These structural elements form hydrogen bonds with residues Tyr287 and Asp287, while hydrophobic interactions occur with Phe325 and Leu396, stabilizing the transporter in an inward-open conformation that prevents glycine binding and translocation [1] [6]. Homology models indicate significant binding site conservation across SLC6 family members, explaining bitopertin’s moderate affinity for GlyT2 (SLC6A5), proline transporter (PROT/SLC6A7), and dopamine transporter (DAT/SLC6A3) [6].

Modulation of Synaptic Glycine Availability and NMDA Receptor Potentiation

By inhibiting GlyT1-mediated glycine reuptake, bitopertin elevates extracellular glycine concentrations in a dose-dependent manner. In healthy volunteers, cerebrospinal fluid (CSF) glycine levels increased by 30% (3 mg) to 130% (60 mg) after 10 days of bitopertin administration, as quantified by HPLC analysis (Table 1) [9]. This glycine surge enhances activation of NMDA receptors (NMDARs), where glycine acts as an obligatory co-agonist alongside glutamate. Positron emission tomography (PET) studies using the radioligand [¹¹C]RO5013853 demonstrated GlyT1 occupancy rates of 50–92% at plasma concentrations of 130–200 ng/ml, correlating with NMDAR potentiation [7]. The facilitation of NMDAR signaling is critical for synaptic plasticity, particularly in cortical and hippocampal regions implicated in cognitive processing [3] [9].

Table 1: Glycine Concentration Changes in CSF Following Bitopertin Administration

Dose (mg/day)Duration (days)Glycine Increase (vs. Baseline)Method
31030%HPLC
101030%HPLC
301070%HPLC
6010130%HPLC

Downstream Effects on Glutamatergic Signaling Pathways

Sustained NMDAR potentiation by bitopertin triggers downstream glutamatergic cascades, including:

  • Calcium Influx: Activation of Ca²⁺-dependent kinases (CaMKII, PKC) and transcription factors (CREB), modulating synaptic strength [4].
  • BDNF Release: Enhanced brain-derived neurotrophic factor secretion, promoting neuronal survival and dendritic arborization [8].
  • GABAergic Interneuron Stimulation: Indirect facilitation of inhibitory neurotransmission, observed as reduced pain sensitization in rodent models of neuropathic pain [8].In β-thalassemia models, this pathway reduces oxidative stress by downregulating heme-regulated inhibitor (HRI) kinase, attenuating eIF2α phosphorylation and improving globin chain synthesis fidelity [2].

Impact on Heme Biosynthesis Regulation

Glycine Restriction Mechanisms in Erythropoietic Pathways

Glycine is a rate-limiting substrate for the first step of heme synthesis, catalyzed by δ-aminolevulinic acid synthase (ALAS). By inhibiting GlyT1 on erythroid precursors, bitopertin depletes intracellular glycine pools, reducing flux through the heme biosynthesis pathway. In Hbbth3⁺ β-thalassemia mice, this restriction lowered total heme production by 40%, evidenced by decreased mean corpuscular hemoglobin (MCH) and reticulocyte counts [2] [5]. Crucially, this "heme-restricted" state activates adaptive cellular responses:

  • HRI-eIF2α Axis Suppression: Reduced unfolded protein response and ROS generation from free α-globin chains [2].
  • mTOR Inhibition: Downregulation of mechanistic target of rapamycin signaling, improving autophagy-mediated clearance of protein aggregates [2].

Role in Attenuating Protoporphyrin IX Accumulation

In erythropoietic protoporphyria (EPP), ferrochelatase deficiency causes pathological accumulation of protoporphyrin IX (PPIX), a photosensitive heme precursor. Bitopertin’s glycine restriction directly limits PPIX synthesis:

  • In vitro studies show 60–80% reduction in PPIX synthesis in EPP patient-derived fibroblasts [5].
  • In vivo, bitopertin-treated EPP mice exhibit 50% lower PPIX levels, reducing cholestasis and liver fibrosis [5].This occurs via substrate limitation for ALAS, decreasing PPIX production without affecting enzyme kinetics [3] [5].

Table 2: Bitopertin’s Effects on Heme Pathway Intermediates in Disease Models

Disease ModelTarget MoleculeReduction (%)Biological Outcome
β-thalassemia (mouse)Free α-globin50%↓ ROS, ↑ RBC survival
EPP (mouse)Protoporphyrin IX50%↓ Photosensitivity, ↓ liver damage
EPP (fibroblasts)Protoporphyrin IX60–80%↓ Cytotoxicity

Cross-Talk Between GlyT1 Inhibition and Iron Homeostasis

Bitopertin modulates systemic iron metabolism via hepcidin upregulation. In β-thalassemia mice, treatment normalized serum iron (30% decrease) and liver iron overload (25% decrease) by suppressing aberrant erythropoietin-driven erythropoiesis. This was reversed by co-administering the iron chelator deferiprone, confirming that iron mobilization is essential for bitopertin’s efficacy. The mechanism involves:

  • Erythroferrone (ERFE) Downregulation: Reduced ERFE expression by erythroblasts, permitting hepcidin-mediated ferroportin internalization [2].
  • Reactive Oxygen Species (ROS) Reduction: Lower ROS decreases HIF2α stabilization, diminishing iron absorption in the duodenum [2].

Table 3: Bitopertin Compound Identifiers

Identifier TypeName/Code
Generic NameBitopertin
CAS Number845614-11-1
DrugBank AccessionDB12426
SynonymsRG1678, RO-4917838
Chemical FormulaC₂₁H₂₀F₇N₃O₄S
Molecular Weight543.46 g/mol
IUPAC Name1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-(5-methanesulfonyl-2-{[(2S)-1,1,1-trifluoropropan-2-yl]oxy}benzoyl)piperazine

Properties

CAS Number

845614-11-1

Product Name

Bitopertin

IUPAC Name

[4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[5-methylsulfonyl-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]methanone

Molecular Formula

C21H20F7N3O4S

Molecular Weight

543.5 g/mol

InChI

InChI=1S/C21H20F7N3O4S/c1-12(20(23,24)25)35-17-4-3-14(36(2,33)34)10-15(17)19(32)31-7-5-30(6-8-31)18-16(22)9-13(11-29-18)21(26,27)28/h3-4,9-12H,5-8H2,1-2H3/t12-/m0/s1

InChI Key

YUUGYIUSCYNSQR-LBPRGKRZSA-N

SMILES

CC(C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

(4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl)(5-methanesulfonyl-2-(2,2,2-trifluoro-1-methylethoxy)phenyl)methanone
bitopertin
RG 1678
RG-1678
RG1678

Canonical SMILES

CC(C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F

Isomeric SMILES

C[C@@H](C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.